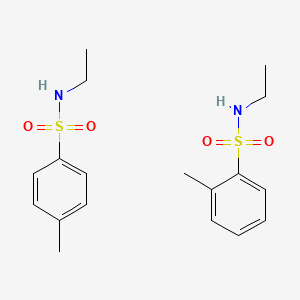

![molecular formula C₂₃H₁₇Cl₂FN₂O₇ B1147250 [(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate CAS No. 1582-79-2](/img/structure/B1147250.png)

[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate” is a chemical compound with the molecular formula C19H15Cl3O5 . It has a molecular weight of 429.7 g/mol . The IUPAC name for this compound is [ (2 R ,3 S )-5-chloro-3- (4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate .

Molecular Structure Analysis

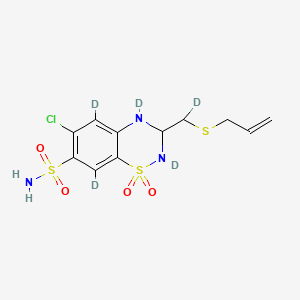

The compound has a complex structure with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a chlorobenzoyl group, which is a benzene ring attached to a carbonyl (C=O) group and a chlorine atom .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment at 2-8°C . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique

Nucleoside Research

This compound is a type of α-nucleoside, which are the building blocks of nucleic acids and play an important role in the genetic process of organisms . They have unique properties such as high stability and specific parallel double-stranded structure . Therefore, they can be used in research related to genetic molecules and their properties .

Drug Development

α-Nucleosides have shown potential in the development of new drugs . Their unique biochemical properties have attracted wide attention, and they could be used in the synthesis of new pharmaceuticals .

Disease Understanding

Scientific research is used to understand the causes and risk factors of diseases . As this compound is a type of nucleoside, it could potentially be used in research to understand diseases at a genetic level .

Diagnostic Tool Development

Research on this compound could also contribute to the development of new diagnostic tools . Understanding its interactions with other biological molecules could lead to the creation of new methods for disease detection .

Synthesis of Unnatural β-D-ribofuranosyl Containing Nucleosides

This compound can be used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides . This can be useful in various areas of research, including the study of DNA and RNA structures .

Stereoselective Synthesis

The compound has been used in stereoselective synthesis, a type of synthesis that leads to the preferential formation of one enantiomer over the other . In the presence of p-nitrophenol, β anomers were formed stereoselectively, whereas the addition of organic bases led to the stereoselective formation of α anomers .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3’,5’-Di-O-p-chlorobenzoyl-2’-deoxy-5-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleoside triphosphates.

Mode of Action

The compound interacts with its target, uridine phosphorylase, by mimicking the natural substrate of the enzyme. This results in the inhibition of the enzyme, thereby disrupting the pyrimidine salvage pathway .

Biochemical Pathways

The disruption of the pyrimidine salvage pathway affects the synthesis of nucleoside triphosphates. These molecules are essential for DNA replication and RNA transcription. Therefore, the compound’s action can lead to the inhibition of these processes, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular effect of the compound’s action is the disruption of DNA replication and RNA transcription, leading to cell death. On a cellular level, this results in the inhibition of cell proliferation, particularly in cancer cells .

Propriétés

IUPAC Name |

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKGUIKIBDTIHT-IPMKNSEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2FN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

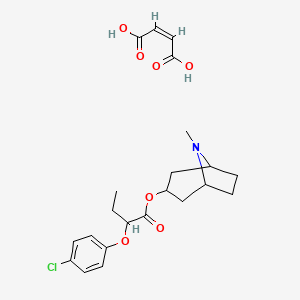

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)